molecular formula C14H17F3N2O4S B7053819 N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide

Cat. No.: B7053819
M. Wt: 366.36 g/mol
InChI Key: KINDKCSQONALNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide is a synthetic organic compound characterized by the presence of a morpholine ring, a trifluoromethyl group, and a methylsulfonyl group

Properties

IUPAC Name

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-24(21,22)12-7-10(6-11(8-12)14(15,16)17)9-18-13(20)19-2-4-23-5-3-19/h6-8H,2-5,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINDKCSQONALNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-methylsulfonyl-5-(trifluoromethyl)benzyl chloride with morpholine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced fluoromethyl derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylsulfonyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylmorpholine-4-carboxamide: Lacks the trifluoromethyl and methylsulfonyl groups, resulting in different chemical properties and biological activities.

    3-methylsulfonyl-5-(trifluoromethyl)benzylamine: Contains the same aromatic substituents but lacks the morpholine ring, affecting its reactivity and applications.

Uniqueness

N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.